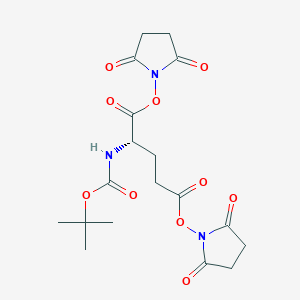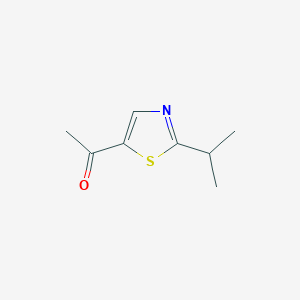![molecular formula C8H6ClF2N3 B12954149 6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine](/img/structure/B12954149.png)
6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of a chloro group at the 6th position, a difluoromethyl group at the 2nd position, and a methyl group at the 3rd position of the imidazo[1,2-b]pyridazine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal to form an intermediate, which is then cyclized to yield the desired compound . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted imidazo[1,2-b]pyridazine derivatives.
Applications De Recherche Scientifique
6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine has several scientific research applications:
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions and effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 6-Chloro-2-ethylimidazo[1,2-b]pyridazine
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
Uniqueness
6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine stands out due to its specific substitution pattern, which imparts unique physicochemical properties and biological activities. The presence of both chloro and difluoromethyl groups enhances its reactivity and potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C8H6ClF2N3 |
|---|---|
Poids moléculaire |
217.60 g/mol |
Nom IUPAC |
6-chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H6ClF2N3/c1-4-7(8(10)11)12-6-3-2-5(9)13-14(4)6/h2-3,8H,1H3 |
Clé InChI |
CWRGQZDJTJLSIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2N1N=C(C=C2)Cl)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12954132.png)
![tert-Butyl 5-amino-8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B12954136.png)
